An In-depth Technical Guide to Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic Acid: Structure, Properties, and Application in Advanced Peptide Synthesis
An In-depth Technical Guide to Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic Acid: Structure, Properties, and Application in Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Conformational Constraint in Peptide Therapeutics
In the landscape of modern drug discovery, peptides represent a compelling class of therapeutics due to their high potency and specificity. However, their application has historically been hampered by poor metabolic stability and low bioavailability. The introduction of conformationally constrained non-proteinogenic amino acids, such as Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid, offers a sophisticated strategy to overcome these limitations. This advanced building block is instrumental in the design of peptidomimetics and structured peptides with enhanced pharmacological profiles.
This guide serves as a comprehensive technical resource for researchers and drug development professionals, providing in-depth information on the structure, properties, and strategic implementation of Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid in solid-phase peptide synthesis (SPPS). We will delve into the causality behind experimental choices, offering field-proven insights to empower the rational design of next-generation peptide-based therapeutics.
Molecular Architecture and Physicochemical Profile
Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid is a chiral amino acid derivative meticulously designed for advanced peptide synthesis.[1] Its structure is characterized by a pyrrolidine ring, a phenyl group at the 5-position, a carboxylic acid at the 2-position, and the crucial N-α-Fmoc protecting group.[1]
Caption: Chemical structure of Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid.
The precise (2R,5S) stereochemistry is fundamental for the controlled introduction of enantiomerically pure pyrrolidine motifs into peptide chains. This stereochemical integrity is paramount for studying stereoselective biological interactions, such as those at enzyme active sites or receptor binding pockets.[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this building block is essential for its effective use in synthesis and for predicting its influence on the resulting peptide.
| Property | Value | Source(s) |
| CAS Number | 269078-69-5 | [2] |
| Molecular Formula | C₂₆H₂₃NO₄ | [2] |
| Molecular Weight | 413.5 g/mol | [2] |
| Appearance | White powder | [2] |
| Melting Point | 164 - 168 °C | [2] |
| Optical Rotation | Data not readily available for the (2R,5S) isomer. The enantiomer, Fmoc-(2S,5R)-5-phenyl-pyrrolidine-2-carboxylic acid, has a specific rotation of [α]²⁰/D = -15 ± 1° (c=1 in CHCl₃). | [3] |
| Storage Conditions | 0 - 8 °C, under an inert atmosphere | [2] |
The Rationale Behind the Molecular Design
The unique structural features of Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid are not arbitrary; each component is strategically chosen to impart specific, desirable characteristics to the molecule and the peptides into which it is incorporated.
The Fmoc Protecting Group: Enabling Orthogonal Synthesis
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the cornerstone of modern solid-phase peptide synthesis. Its primary function is to temporarily protect the α-amino group of the amino acid, preventing self-polymerization and other unwanted side reactions during the coupling step. The key advantage of the Fmoc group lies in its base-lability, allowing for its removal under mild conditions (typically with a solution of piperidine in a polar aprotic solvent like DMF) that do not affect the acid-labile side-chain protecting groups. This "orthogonality" is crucial for the synthesis of complex peptides.[4] The fluorenyl moiety also has a strong UV absorbance, which can be exploited to monitor the completion of both deprotection and coupling reactions in real-time.[4]
The Phenyl-Substituted Pyrrolidine Ring: A Conformational Constraint
The five-membered pyrrolidine ring of proline and its analogs introduces a significant conformational constraint on the peptide backbone, limiting the range of accessible φ (phi) dihedral angles. This rigidity is a powerful tool in peptidomimetic design, as it can be used to stabilize specific secondary structures, such as β-turns and helical folds.[1] The phenyl substituent at the 5-position further enhances this effect through steric hindrance and provides the potential for π-π stacking interactions, which can further stabilize the desired peptide conformation and improve binding affinity to biological targets.[1]
The specific puckering of the pyrrolidine ring, influenced by its substituents, plays a critical role in determining the overall three-dimensional structure of the peptide.[5] The (2R,5S) stereochemistry of this particular analog dictates a specific conformational preference of the pyrrolidine ring, which in turn influences the local and global conformation of the peptide chain.[5]
Strategic Implementation in Solid-Phase Peptide Synthesis (SPPS)
The incorporation of Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid into a growing peptide chain follows the general principles of Fmoc-based SPPS. However, due to the steric hindrance imparted by the 5-phenyl group, certain modifications to standard protocols are recommended to ensure efficient and complete coupling.
Caption: Experimental workflow for SPPS incorporating Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid.
Detailed Experimental Protocol
This protocol provides a robust starting point for the incorporation of Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid. Optimization may be required depending on the specific peptide sequence and the nature of the adjacent amino acid residues.
Materials:
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Fmoc-protected Rink Amide resin (or other suitable resin depending on the desired C-terminus)
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Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid
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Other required Fmoc-protected amino acids
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N,N-Dimethylformamide (DMF), peptide synthesis grade
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Piperidine
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N,N'-Diisopropylcarbodiimide (DIC) or HCTU/HATU
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Oxyma Pure or HOBt
-
N,N-Diisopropylethylamine (DIPEA)
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Dichloromethane (DCM)
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Methanol (MeOH)
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Trifluoroacetic acid (TFA)
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Triisopropylsilane (TIS)
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Water, deionized
Step 1: Resin Preparation
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Place the desired amount of resin in a reaction vessel.
-
Swell the resin in DMF for at least 30 minutes.
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Drain the DMF.
Step 2: Fmoc Deprotection
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Add a 20% (v/v) solution of piperidine in DMF to the resin.
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Agitate for 5-10 minutes.
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Drain the solution.
-
Repeat the piperidine treatment for another 10-15 minutes to ensure complete deprotection.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
Step 3: Coupling of Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid Rationale: Due to the steric hindrance of the 5-phenyl group, a more potent activating agent and potentially a double coupling strategy are recommended to ensure high coupling efficiency.
-
In a separate vial, dissolve 3-5 equivalents of Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid and 3-5 equivalents of an activating agent (e.g., HCTU or HATU) in DMF.
-
Add 6-10 equivalents of DIPEA to the activation mixture and allow it to pre-activate for 1-2 minutes.
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Add the activated amino acid solution to the deprotected resin.
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Agitate the reaction mixture for 2-4 hours. The progress of the coupling can be monitored using a Kaiser test.
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Self-Validation: After the initial coupling, perform a Kaiser test. If the test is positive (indicating incomplete coupling), drain the reaction solution, wash the resin with DMF, and repeat the coupling step with a freshly prepared activated amino acid solution (double coupling).[6]
Step 4: Capping (Optional) Rationale: To prevent the formation of deletion sequences, any unreacted amino groups can be capped.
-
After the coupling step, wash the resin with DMF.
-
Treat the resin with a solution of acetic anhydride and DIPEA in DMF for 10-15 minutes.
-
Wash the resin with DMF.
Step 5: Chain Elongation
-
Repeat steps 2 and 3 (and 4 if necessary) for each subsequent amino acid in the peptide sequence.
Step 6: Final Cleavage and Deprotection
-
After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the peptide-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).
-
Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
Step 7: Purification
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry and analytical HPLC.
Applications in Drug Discovery and Development
The incorporation of Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid into peptides is a strategic approach to enhance their therapeutic potential.
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Improved Metabolic Stability: The constrained nature of the pyrrolidine ring can protect the adjacent peptide bonds from enzymatic degradation, thereby increasing the in vivo half-life of the peptide.
-
Enhanced Receptor Binding and Selectivity: By pre-organizing the peptide into a bioactive conformation, this building block can lead to higher binding affinity and selectivity for the target receptor or enzyme.[1]
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Development of Peptidomimetics: This unnatural amino acid is a key component in the design of peptidomimetics that mimic the structure and function of natural peptides but with improved drug-like properties.
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Probing Structure-Activity Relationships (SAR): The defined stereochemistry and conformational rigidity of this building block make it an excellent tool for systematically probing the SAR of bioactive peptides.[1]
Conclusion
Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid is a powerful and versatile tool for the modern peptide chemist. Its unique structural features provide a rational means to introduce conformational constraints into peptide sequences, thereby addressing some of the key challenges in peptide drug development. A thorough understanding of its properties and a strategic approach to its incorporation in SPPS, as outlined in this guide, will enable researchers to unlock its full potential in the creation of novel and effective peptide-based therapeutics.
References
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Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]
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Milner-White, E. J., Bell, L. H., & Maccallum, P. H. (1992). Pyrrolidine ring puckering in cis and trans-proline residues in proteins and polypeptides. Different puckers are favoured in certain situations. Journal of Molecular Biology, 228(3), 725–734. [Link]
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Biotage. Using double coupling to improve your peptide synthesis. [Link]
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Aapptec. Coupling Reagents. [Link]
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Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
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Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239–254. [Link]
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Fields, G. B., Lauer-Fields, J. L., Liu, R., & Fields, C. G. (2003). Principles and practice of solid-phase peptide synthesis. In Current Protocols in Protein Science (Vol. 32, pp. 18.1.1-18.1.29). John Wiley & Sons, Inc. [Link]
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Wanga, Y., & Li, P. (2015). Are double couplings in SPPS interesting for purity of short peptides? ResearchGate. [Link]
